molecular formula C6H5N5O B1386515 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine CAS No. 1086378-64-4

5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine

Cat. No.: B1386515
CAS No.: 1086378-64-4
M. Wt: 163.14 g/mol
InChI Key: WSKGJYHBULLFOF-UHFFFAOYSA-N
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Description

5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that contains both pyrazine and oxadiazole rings.

Biochemical Analysis

Biochemical Properties

5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit inhibitory effects on certain enzymes, which can alter metabolic pathways and cellular processes. The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme and the context of the reaction . The binding of this compound to its target molecules often involves hydrogen bonds and van der Waals forces, which stabilize the interaction and facilitate the compound’s biochemical activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of this compound, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter the levels of key metabolites . For example, it has been shown to inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production . Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, further highlighting its role in cellular biochemistry.

Preparation Methods

The synthesis of 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine typically involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This process generates O-acyl amidoximes, which then undergo heterocyclization to form the oxadiazole ring . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain groups in the molecule.

    Methylation: Selective methylation can be achieved using methyl iodide (MeI) in the presence of a base.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazine and oxadiazole rings, which imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

5-pyrazin-2-yl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O/c7-6-10-5(12-11-6)4-3-8-1-2-9-4/h1-3H,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKGJYHBULLFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270632
Record name 1,2,4-Oxadiazol-3-amine, 5-(2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086378-64-4
Record name 1,2,4-Oxadiazol-3-amine, 5-(2-pyrazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086378-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazol-3-amine, 5-(2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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